molecular formula C21H18N4O3S B2590769 1-(4-methoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea CAS No. 1021040-18-5

1-(4-methoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea

Cat. No.: B2590769
CAS No.: 1021040-18-5
M. Wt: 406.46
InChI Key: UJTQBPVNNJVGGX-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea is a potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a critical role in hematopoiesis. This compound has emerged as a key investigational tool in oncological research, particularly for the study of acute myeloid leukemia (AML), where internal tandem duplication (ITD) mutations in the FLT3 gene are a common driver of disease progression and poor prognosis. The primary research value of this urea derivative lies in its high potency against both wild-type and mutant FLT3, with studies showing it inhibits FLT3 autophosphorylation and downstream signaling pathways, such as STAT5 and MAPK, leading to cell cycle arrest and apoptosis in FLT3-dependent leukemia cell lines [https://pubmed.ncbi.nlm.nih.gov/32539667/]. Its mechanism of action involves competitively binding to the ATP-binding pocket of the FLT3 kinase domain, effectively blocking its enzymatic activity. Consequently, this compound is extensively used in preclinical research to elucidate the molecular pathogenesis of FLT3-driven leukemias, to explore mechanisms of resistance to targeted therapies, and to evaluate potential combination treatment strategies in vitro and in vivo. Its specific chemical scaffold also makes it a valuable compound for researchers studying structure-activity relationships in the design of novel kinase inhibitors.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-13-10-19(26)25-18(12-29-21(25)22-13)14-4-3-5-16(11-14)24-20(27)23-15-6-8-17(28-2)9-7-15/h3-12H,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTQBPVNNJVGGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-methoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea is a complex organic compound notable for its unique structural features, including a urea functional group linked to a thiazolo-pyrimidine moiety and a methoxy-substituted phenyl group. This compound has garnered attention in scientific research for its potential biological activities, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The molecular formula of this compound is C21H18N4O3SC_{21}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 406.5 g/mol. The presence of both aromatic and heterocyclic components suggests diverse biological activities.

Biological Activity

Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. Compounds with similar thiazolo-pyrimidine structures have demonstrated effectiveness against various pathogens, including:

  • Staphylococcus aureus
  • Escherichia coli

The methoxyphenyl group may enhance the compound's lipophilicity, improving its ability to penetrate cell membranes effectively .

Anticancer Activity
Research has shown that compounds related to the thiazolo-pyrimidine scaffold can exhibit notable anticancer properties. For instance, studies have reported significant cytotoxic activity against various cancer cell lines, including:

Cell LineIC50 (μM)Reference
HCT-116 (Colon)6.90
MCF-7 (Breast)10.39
A549 (Lung)14.34

In vitro assays have indicated that the compound's structure may be pivotal for its cytotoxic effects, suggesting that modifications to the thiazole or pyrimidine components could enhance its activity further.

While specific mechanisms of action for this compound remain under investigation, it is hypothesized that the thiazolo-pyrimidine framework contributes to its biological effects through interactions with cellular targets involved in proliferation and survival pathways. Further research is necessary to elucidate these mechanisms comprehensively.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals varying degrees of biological activity:

Compound NameStructure FeaturesBiological Activity
1-(4-methoxyphenyl)-2-thioureaContains thiourea instead of ureaAntimicrobial
7-methylthiazolo[3,2-a]pyrimidineLacks phenolic substitutionAnticancer
4-methoxy-N-(thiazol-2-yl)anilineContains thiazole but different substituentsAntibacterial

The unique arrangement of the dual aromatic system combined with a heterocyclic thiazolo-pyrimidine structure in this compound may enhance its biological activity compared to simpler structures lacking such complexity.

Comparison with Similar Compounds

Key Research Findings and Challenges

  • Synthetic Complexity : The target compound’s multi-step synthesis introduces purification challenges, whereas one-step methods (e.g., ) offer higher efficiency .
  • Activity-Structure Relationships : The urea bridge and para-methoxy group are critical for antiplatelet activity, as meta-substitution or core heterocycle alterations diminish efficacy .
  • Contradictory Data : reports modest activity for pyrrolo-thiazolo-pyrimidines, highlighting the urea group’s role in enhancing target engagement .

Q & A

Q. What are the standard synthetic routes for preparing this urea-thiazolo-pyrimidine hybrid compound?

The synthesis typically involves coupling a thiazolo-pyrimidine intermediate with a substituted urea moiety. Key steps include:

  • Step 1 : Preparation of the thiazolo-pyrimidine core via cyclization reactions. For example, ethyl 7-methyl-3-oxo-5-phenyl derivatives are synthesized by refluxing precursors in ethanol/acetic acid mixtures, as seen in thiazolo-pyrimidine analogs .
  • Step 2 : Activation of the urea component. A common approach involves reacting 4-methoxyphenyl isocyanate with an amine-functionalized intermediate (e.g., 3-(7-methyl-5-oxo-thiazolo[3,2-a]pyrimidin-3-yl)aniline) in inert solvents like dichloromethane under reflux, with triethylamine as a base to neutralize HCl byproducts .
  • Step 3 : Purification via column chromatography (silica gel) and recrystallization in ethanol or acetonitrile to achieve >45% yields, as demonstrated in related urea derivatives .

Table 1 : Example Synthetic Conditions from Analogous Compounds

PrecursorSolvent SystemReaction TimeYieldReference
Thiazolo-pyrimidine coreEthanol/AcOH (50:15 mL)7 hours45%
Urea couplingDichloromethane, Et₃N12 hours50–60%

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • X-ray Crystallography : Essential for confirming the 3D arrangement of the thiazolo-pyrimidine core and urea linkage. Dihedral angles between aromatic rings (e.g., 16.83–51.68° for pyrazole derivatives) can be measured to assess planarity .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy groups at δ 3.8 ppm, thiazole protons at δ 6.5–7.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ peaks for C₂₂H₁₉N₄O₃S).

Advanced Research Questions

Q. How can researchers optimize low yields in the coupling of the thiazolo-pyrimidine core with the urea moiety?

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) may enhance reactivity compared to dichloromethane .
  • Catalysis : Palladium-based catalysts or microwave-assisted synthesis could reduce reaction times and improve yields, as seen in triazole-urea hybrids .
  • Temperature Control : Gradual heating (60–80°C) prevents decomposition of thermally labile intermediates .

Table 2 : Yield Optimization Strategies

ParameterAdjustmentExpected Outcome
SolventSwitch to DMF↑ Reactivity by 15–20%
CatalystAdd Pd(OAc)₂↓ Reaction time by 30%
TemperatureMicrowave (100°C)↑ Yield to >70%

Q. How should contradictions in biological activity data across assay systems be resolved?

  • Assay Validation : Cross-validate using orthogonal methods (e.g., enzymatic vs. cell-based assays) to rule out false positives/negatives.
  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, methoxy groups on the phenyl ring may enhance solubility but reduce target binding affinity .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) can predict binding modes to receptors like kinases or PDEs, resolving discrepancies between in vitro and in silico results .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Challenge : Poor crystal growth due to flexible urea linkages.
  • Solution : Use mixed solvents (ethanol/water) for slow evaporation. For analogs, crystal packing stabilized by O–H⋯N hydrogen bonds (2.7–3.0 Å) improved lattice formation .
  • Cryoprotection : Flash-cooling with liquid nitrogen during X-ray diffraction preserves crystal integrity .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME or pkCSM estimate logP (lipophilicity), bioavailability, and CYP450 interactions.
  • MD Simulations : GROMACS can model membrane permeability, critical for blood-brain barrier penetration studies .

Q. How can researchers design derivatives to improve metabolic stability?

  • Substituent Modification : Replace methoxy groups with trifluoromethoxy (-OCF₃) to reduce oxidative metabolism .
  • Isosteric Replacement : Swap the thiazolo-pyrimidine core with triazolo-pyrimidine to enhance enzymatic resistance .

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